1-(4-(Trifluoromethyl)phenyl)biguanide 1-(4-(Trifluoromethyl)phenyl)biguanide
Brand Name: Vulcanchem
CAS No.: 3796-35-8
VCID: VC3911951
InChI: InChI=1S/C9H10F3N5/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14/h1-4H,(H6,13,14,15,16,17)
SMILES: C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N
Molecular Formula: C9H10F3N5
Molecular Weight: 245.2 g/mol

1-(4-(Trifluoromethyl)phenyl)biguanide

CAS No.: 3796-35-8

Cat. No.: VC3911951

Molecular Formula: C9H10F3N5

Molecular Weight: 245.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Trifluoromethyl)phenyl)biguanide - 3796-35-8

Specification

CAS No. 3796-35-8
Molecular Formula C9H10F3N5
Molecular Weight 245.2 g/mol
IUPAC Name 1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine
Standard InChI InChI=1S/C9H10F3N5/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14/h1-4H,(H6,13,14,15,16,17)
Standard InChI Key YBEYVQONJZSGFJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

1-(4-(Trifluoromethyl)phenyl)biguanide (CAS No. 3796-35-8) is a guanidine derivative with the molecular formula C₉H₁₀F₃N₅ and a molar mass of 245.20 g/mol. Its IUPAC name is 1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine, reflecting the trifluoromethyl group (-CF₃) attached to the para position of the phenyl ring (Figure 1) .

Key Physicochemical Properties

PropertyValue
Melting Point209–213°C (lit.)
LogP (Partition Coefficient)2.90
PSA (Polar Surface Area)97.78 Ų
Exact Mass245.089 Da

The trifluoromethyl group significantly enhances lipophilicity (LogP = 2.90), facilitating membrane permeability and target engagement .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a two-step protocol involving:

  • Condensation: Reaction of 4-(trifluoromethyl)aniline with sodium dicyandiamide under acidic conditions (e.g., HCl) to form the intermediate 1-cyano-3-(4-(trifluoromethyl)phenyl)guanidine .

  • Alkylamine Incorporation: Treatment of the intermediate with alkylamines in tetrahydrofuran (THF) at 40°C, followed by acidification and purification .

Optimized Reaction Conditions

ParameterCondition
SolventTHF/H₂O (5:4 v/v)
Temperature40°C
CatalystCopper sulfate pentahydrate
Yield60–75%

Microwave-assisted methods have been explored to reduce reaction times, though yields remain comparable to conventional heating .

Pharmacological Activities

Antimicrobial Efficacy

Biguanide derivatives, including 1-(4-(Trifluoromethyl)phenyl)biguanide, exhibit broad-spectrum antimicrobial activity. When complexed with iridium(III), these compounds demonstrate potent effects against Gram-positive bacteria:

Antibacterial Activity of Ir(III)-Biguanide Complexes

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.125–10.25–2
Escherichia coli4–88–16
Acinetobacter baumannii48

The trifluoromethyl group enhances bacterial membrane penetration, while the biguanide moiety disrupts metabolic pathways via metal ion chelation .

Mechanistic Insights

Mode of Action in Microbial Systems

The compound’s antimicrobial activity arises from:

  • Metal Ion Chelation: Biguanides bind essential divalent cations (e.g., Mg²⁺, Ca²⁺), disrupting bacterial membrane integrity and enzyme function .

  • Electron Transport Chain Interference: By sequestering iron-sulfur clusters, biguanides inhibit ATP synthesis in pathogens .

Metabolic Modulation

In eukaryotic systems, biguanides activate AMP-activated protein kinase (AMPK), a regulator of cellular energy homeostasis. This mechanism is shared with metformin, though the trifluoromethyl group may enhance tissue specificity .

Comparative Analysis with Analogues

Trifluoromethyl vs. Trifluoromethoxy Derivatives

Replacing the -OCH₃ group in proguanil derivatives with -CF₃ improves metabolic stability and lipophilicity:

DerivativeLogPMIC (μg/mL vs. S. aureus)
Trifluoromethoxy2.100.5
Trifluoromethyl2.900.125

The increased LogP correlates with enhanced membrane permeability and intracellular accumulation .

Industrial and Therapeutic Applications

Disinfectant Formulations

Patent literature describes biguanide derivatives as potent disinfectants for medical devices. The trifluoromethyl group enhances stability in aqueous solutions, enabling long-term efficacy .

Challenges and Future Directions

Metabolic Stability

Despite enhanced lipophilicity, the compound undergoes hepatic CYP450-mediated oxidation, limiting oral bioavailability. Isotope labeling studies (e.g., ¹⁹F-NMR) are underway to track degradation pathways .

Toxicity Profiling

Initial cytotoxicity assays indicate a selectivity index >10 for bacterial vs. mammalian cells, though long-term safety data remain sparse .

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